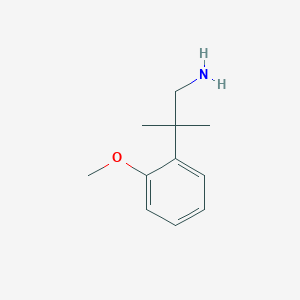

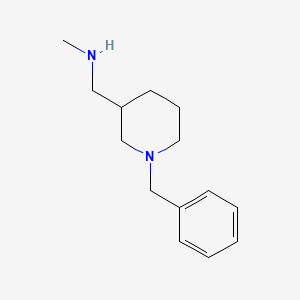

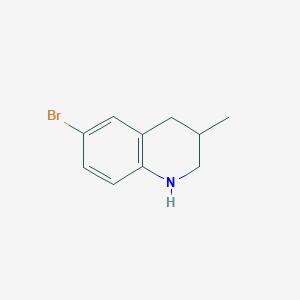

2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol

説明

“2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol” is a compound that is structurally similar to Lenalidomide . Lenalidomide is a dicarboximide that consists of 1-oxoisoindoline bearing an amino substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2 . It is known to inhibit the secretion of TNF-alpha .

科学的研究の応用

Rearrangement of Beta-Amino Alcohols

One relevant area of study involves the rearrangement of beta-amino alcohols via aziridinium intermediates, which is a key reaction in organic synthesis. The review by Métro et al. (2010) focuses on this topic, covering literature up to January 2009. This process is performed by activating the hydroxy group followed by the addition of nucleophiles, often involving an aziridinium intermediate. The nature of the nucleophiles and the substituent affects the ratio of amines produced, with solvent and temperature also playing roles in influencing outcomes. This methodology could potentially be applied to or inform the synthesis and reactions of the compound (Métro, T., Duthion, B., Gomez Pardo, D., & Cossy, J., 2010).

Amino-1,2,4-Triazoles in Fine Organic Synthesis

The synthesis and application of amino-1,2,4-triazoles, as discussed by Nazarov et al. (2021), highlights the use of these compounds in producing agricultural products, pharmaceuticals, dyes, and other materials. This review summarizes industrial uses and chemical reactions for synthesizing and applying 3- and 4-substituted amino-1,2,4-triazoles. Understanding these applications and synthetic routes can offer insights into similar uses and methodologies for related compounds, including 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol (Nazarov, V.N., Miroshnichenko, D., Ivakh, A.A., & Uspensky, B., 2021).

BODIPY-Based Materials for OLEDs

The development of BODIPY-based organic semiconductors for OLED devices is detailed in a review by Squeo and Pasini (2020). This work underlines the importance of designing new conjugated systems for organic optoelectronics, suggesting potential applications for related organic compounds in creating advanced materials for technological applications (Squeo, B., & Pasini, M., 2020).

Poly(amino acid)s for Biomedical Applications

Highly branched polymers based on poly(amino acid)s, as reviewed by Thompson and Scholz (2021), have significant potential for biomedical applications, including as delivery vehicles for genes and drugs. The biocompatibility, biodegradability, and metabolizable nature of these polymers, derived from natural amino acids, underscore the relevance of exploring similar compounds for medical and pharmaceutical applications (Thompson, M., & Scholz, C., 2021).

作用機序

Target of Action

The primary target of 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol, also known as Lenalidomide, is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

Lenalidomide acts as a ligand for cereblon, altering its substrate specificity . This interaction induces the enzyme to degrade specific transcription factors, namely IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are essential for the growth and survival of multiple myeloma cells .

Biochemical Pathways

The binding of Lenalidomide to cereblon triggers the ubiquitination of IKZF1 and IKZF3 . Ubiquitination marks these proteins for degradation by the proteasome, a complex that breaks down proteins within the cell . This process disrupts the normal function of multiple myeloma cells, leading to their death .

Result of Action

The result of Lenalidomide’s action is the death of multiple myeloma cells . By inducing the degradation of IKZF1 and IKZF3, Lenalidomide disrupts the normal function of these cells, leading to their death . This makes Lenalidomide an effective treatment for multiple myeloma .

特性

IUPAC Name |

2-(4-amino-1,3-dihydroisoindol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10-3-1-2-8-6-12(4-5-13)7-9(8)10/h1-3,13H,4-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOMZICLRGUPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CCO)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine](/img/structure/B3200003.png)

![[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B3200022.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol](/img/structure/B3200042.png)

![3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol](/img/structure/B3200045.png)

![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)